

An In-depth Technical Guide to Ethyl 2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-chloropyrimidine-4-carboxylate

Cat. No.: B1322478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of **Ethyl 2-chloropyrimidine-4-carboxylate**. This compound serves as a valuable intermediate in medicinal chemistry and drug development, particularly in the synthesis of bioactive molecules.

Molecular Structure and Properties

Ethyl 2-chloropyrimidine-4-carboxylate is a substituted pyrimidine with the chemical formula C₇H₇ClN₂O₂. The presence of a chlorine atom at the 2-position and an ethyl carboxylate group at the 4-position of the pyrimidine ring makes it a versatile building block for further chemical modifications.

Structure:

The key structural features that contribute to its reactivity are the electrophilic carbon atoms of the pyrimidine ring, particularly at positions 2 and 6, and the susceptibility of the chlorine atom to nucleophilic substitution. The ester group can also be hydrolyzed or modified.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Ethyl 2-chloropyrimidine-4-carboxylate** and its related precursor.

Property	Value
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂
Molecular Weight	186.6 g/mol
CAS Number	1196152-00-7
Appearance	Not specified in available literature
¹ H NMR (400MHz, CDCl ₃)	δ 8.87 (1H, d, J=4.7Hz), 7.95 (1H, d, J=4.7Hz), 4.51 (2H, q, J=7.4Hz), 1.45 (3H, t, J=7.0Hz)
Mass Spectrometry (ESI+)	m/e: 187.0 ([M+H] ⁺)

Data for the precursor, 2-chloropyrimidine-4-carboxylic acid:

Property	Value
Molecular Formula	C ₅ H ₅ ClN ₂ O ₂
Molecular Weight	158.54 g/mol [1]
CAS Number	149849-92-3 [1]

Experimental Protocols

Synthesis of Ethyl 2-chloropyrimidine-4-carboxylate

A cited method for the synthesis of **Ethyl 2-chloropyrimidine-4-carboxylate** involves the esterification of 2-chloropyrimidine-4-carboxylic acid.

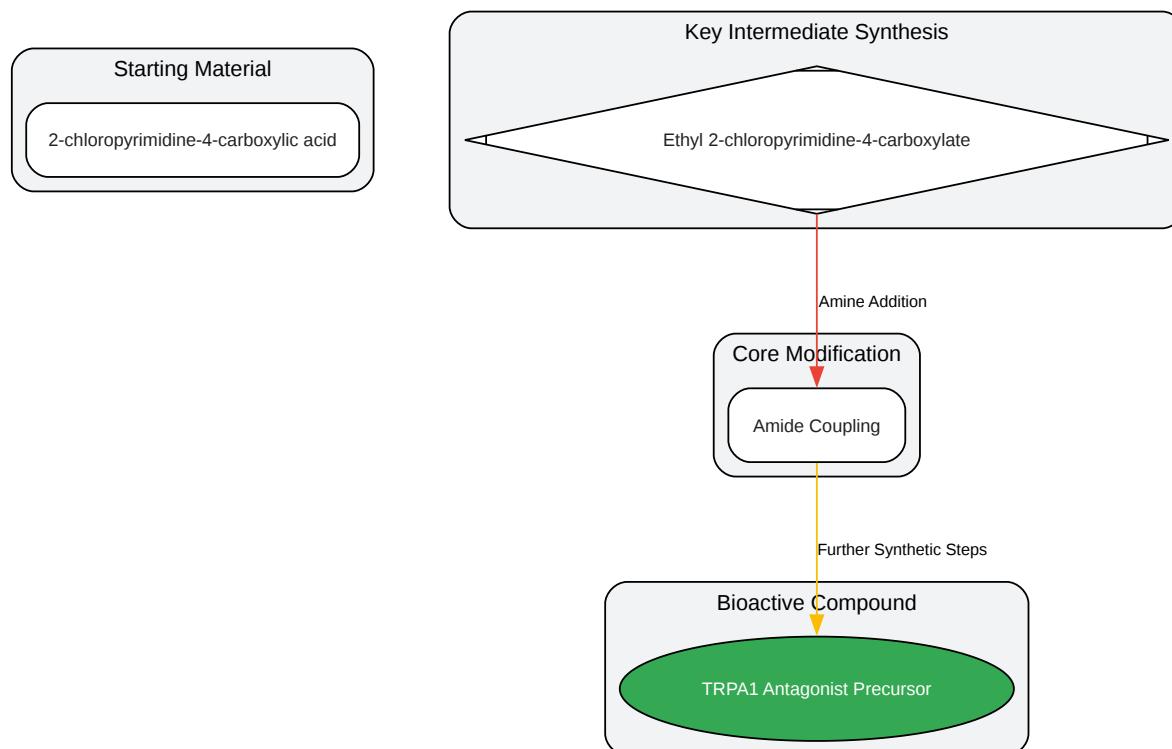
Materials:

- 2-chloropyrimidine-4-carboxylic acid
- Ethanol (EtOH)

- 1,3-Dicyclohexylcarbodiimide (DCC)
- Dichloromethane (DCM)
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- To a solution of 2-chloropyrimidine-4-carboxylic acid (1.00 g, 6.3 mmol) in dichloromethane (10 ml), add ethanol (0.32 g, 6.9 mmol) and 1,3-dicyclohexylcarbodiimide (1.4 g, 6.9 mmol).
- Stir the reaction mixture at room temperature overnight.
- Upon completion of the reaction, filter the mixture to remove the solid by-product (dicyclohexylurea).
- Dilute the filtrate with additional dichloromethane (80 ml).
- Wash the organic layer with brine (30 ml).
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by vacuum evaporation to yield the crude product.
- Purify the crude product using silica gel column chromatography to obtain **Ethyl 2-chloropyrimidine-4-carboxylate**.


Applications in Drug Development

Pyrimidine derivatives are a cornerstone in the development of a wide range of therapeutic agents due to their presence in the nucleobases of DNA and RNA.^[2] The 2-chloropyrimidine moiety, in particular, is a key pharmacophore in many kinase inhibitors and other targeted therapies.^{[3][4]}

While specific signaling pathways directly modulated by **Ethyl 2-chloropyrimidine-4-carboxylate** are not extensively documented, its precursor, 2-chloropyrimidine-4-carboxylic

acid, is a vital intermediate in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists.^{[2][5]} TRPA1 is an ion channel involved in pain, itching, and inflammation, making its antagonists promising candidates for novel analgesic and anti-inflammatory drugs.
^{[2][5]}

The following diagram illustrates the logical workflow of utilizing **Ethyl 2-chloropyrimidine-4-carboxylate**'s precursor in the synthesis of a potential therapeutic agent.

[Click to download full resolution via product page](#)

Synthetic workflow for a TRPA1 antagonist precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018–2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-chloropyrimidine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322478#ethyl-2-chloropyrimidine-4-carboxylate-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com